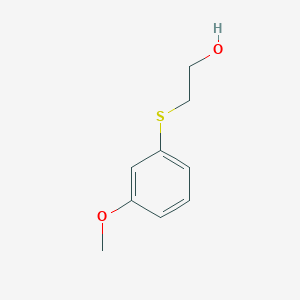

2-(3-Methoxy-phenylsulfanyl)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methoxy-phenylsulfanyl)-ethanol, also known as MOPSE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOPSE is a colorless liquid that is soluble in water and organic solvents.

Applications De Recherche Scientifique

Photolytic Generation of Carbocations : Research by Okuyama et al. (1991) demonstrated the generation of dithiocarbocations, including derivatives of 2-methoxy compounds, through flash photolysis. This process could be significant in studies involving transient intermediates in photochemical reactions (Okuyama et al., 1991).

Hydrogenation in Chemical Production : Yadav and Lawate (2011) discussed the production of 2-Phenyl ethanol (2-PEA), an important chemical in perfumes and detergents, via hydrogenation of styrene oxide. This process highlights the significance of 2-PEA derivatives in industrial applications (Yadav & Lawate, 2011).

Deoxofluorination Reagents : Lal et al. (1999) explored the use of Bis(2-methoxyethyl)aminosulfur trifluoride, a compound related to 2-(3-Methoxy-phenylsulfanyl)-ethanol, as a deoxofluorinating agent. This compound is effective in converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, showcasing its utility in organic synthesis (Lal et al., 1999).

Catalytic Activity in Ethanol Dehydration : A study by Phung et al. (2014) on commercial aluminas and their catalytic activity in the dehydration of ethanol shows the relevance of ethanol derivatives in catalytic processes and material science (Phung et al., 2014).

Activation of Peroxymonosulfate for Degradation : Tan et al. (2014) investigated the use of Fe3O4 magnetic nanoparticles for activating peroxymonosulfate, which generates active radicals for the degradation of contaminants in water. This process involved ethanol as a scavenging agent, indicating its role in environmental applications (Tan et al., 2014).

Synthesis of Dithiophosphonates Derivatives : Karakus et al. (2014) described the synthesis of a derivative of dithiophosphonates, involving 2-methoxyphenyl and other groups. This work highlights the compound's significance in chemical synthesis and structural analysis (Karakus et al., 2014).

Anti-Helicobacter pylori Agents : Research by Carcanague et al. (2002) on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol showed potent activities against Helicobacter pylori, a gastric pathogen. This suggests the compound's potential in medical and pharmaceutical applications (Carcanague et al., 2002).

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7,10H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFAUSJHEHOGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-phenylsulfanyl)-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)

![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)

![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)

![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)